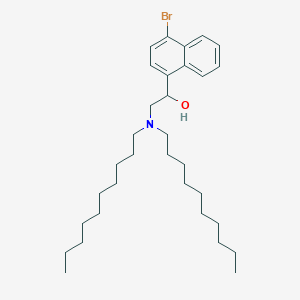
1-(4-Bromonaphthalen-1-yl)-2-(didecylamino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromonaphthalen-1-yl)-2-(didecylamino)ethanol is an organic compound that features a bromonaphthalene moiety attached to an ethanol backbone, with a didecylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromonaphthalen-1-yl)-2-(didecylamino)ethanol typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated to form 4-bromonaphthalene using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of the Ethanol Backbone: The bromonaphthalene is then reacted with ethylene oxide to introduce the ethanol group.
Introduction of the Didecylamino Group: Finally, the ethanol derivative is reacted with didecylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1-(4-Bromonaphthalen-1-yl)-2-(didecylamino)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromonaphthalene moiety can be reduced to form a naphthalene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-Bromonaphthalen-1-yl)-2-(didecylamino)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials, such as polymers and coatings.
作用機序
The mechanism of action of 1-(4-Bromonaphthalen-1-yl)-2-(didecylamino)ethanol depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, disrupting normal cellular functions. The bromonaphthalene moiety can intercalate into DNA, potentially leading to anticancer effects. The didecylamino group may enhance its lipophilicity, allowing it to penetrate cell membranes more effectively.
類似化合物との比較
Similar Compounds
- 1-(4-Bromonaphthalen-1-yl)ethan-1-amine
- (4-Bromonaphthalen-1-yl)(phenyl)methanol
- (4-Bromonaphthalen-1-yl)methanol
Uniqueness
1-(4-Bromonaphthalen-1-yl)-2-(didecylamino)ethanol is unique due to the presence of both a bromonaphthalene moiety and a didecylamino group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
特性
CAS番号 |
6285-84-3 |
|---|---|
分子式 |
C32H52BrNO |
分子量 |
546.7 g/mol |
IUPAC名 |
1-(4-bromonaphthalen-1-yl)-2-(didecylamino)ethanol |
InChI |
InChI=1S/C32H52BrNO/c1-3-5-7-9-11-13-15-19-25-34(26-20-16-14-12-10-8-6-4-2)27-32(35)30-23-24-31(33)29-22-18-17-21-28(29)30/h17-18,21-24,32,35H,3-16,19-20,25-27H2,1-2H3 |
InChIキー |
ZDNZPJMFSOAJBS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCN(CCCCCCCCCC)CC(C1=CC=C(C2=CC=CC=C21)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


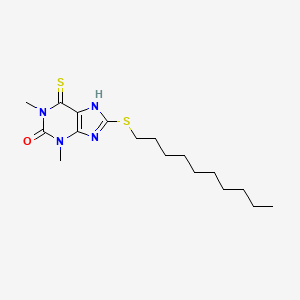

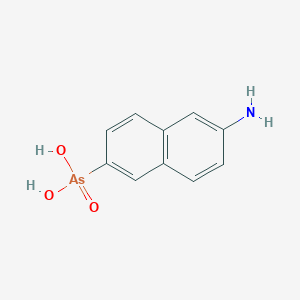

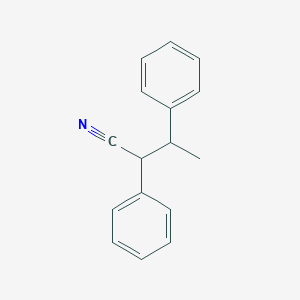
![1-Propyne, 3,3'-[methylenebis(oxy)]bis-](/img/structure/B14739511.png)
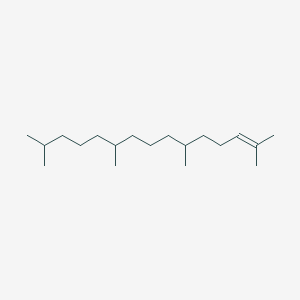
![N-[[cyclobutyl(phenyl)methylidene]amino]-2,4-dinitroaniline](/img/structure/B14739522.png)
![2,4-Dichloro-6-[(5-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B14739526.png)
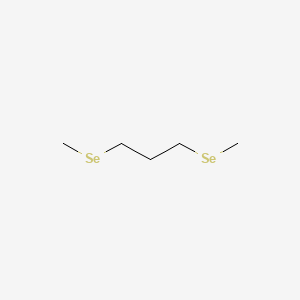
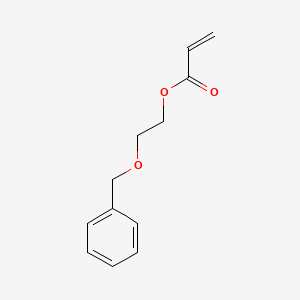

![1-Chloro-3-[(4-chlorophenyl)sulfanyl]propan-2-ol](/img/structure/B14739541.png)
![4-{[(e)-(2-Methoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14739546.png)
